9H-fluoren-9-one 1-phthalazinylhydrazone
Description
Chemical Structure and Properties 9H-Fluoren-9-one 1-phthalazinylhydrazone is a hydrazone derivative of 9H-fluoren-9-one (fluorenone), a polycyclic aromatic hydrocarbon ketone. The compound is synthesized via condensation of 9H-fluoren-9-one with phthalazinyl hydrazine, resulting in a structure where the hydrazone group (-NH-N=) bridges the fluorenone core and the phthalazine moiety. Its molecular formula is C₂₀H₁₄N₄O, with a molecular weight of 326.36 g/mol.
The reaction likely proceeds via nucleophilic attack of the hydrazine on the carbonyl group of fluorenone, followed by dehydration to form the hydrazone linkage.
Properties
Molecular Formula |
C21H14N4 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(fluoren-9-ylideneamino)phthalazin-1-amine |
InChI |
InChI=1S/C21H14N4/c1-2-8-15-14(7-1)13-22-24-21(15)25-23-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h1-13H,(H,24,25) |
InChI Key |
OULVCUAHHVEUBB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=NN=C2NN=C3C4=CC=CC=C4C5=CC=CC=C53 |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2NN=C3C4=CC=CC=C4C5=CC=CC=C53 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares key structural and functional attributes of 9H-fluoren-9-one 1-phthalazinylhydrazone with related compounds:
*DNPH = 2,4-dinitrophenylhydrazine
Key Observations :
- Nitro-substituted hydrazones (e.g., dinitrophenyl derivatives) exhibit strong electron-withdrawing effects, which may increase stability but reduce bioavailability due to higher polarity .
- Oxime derivatives (e.g., O-aryl-carbamoyl-oxymino-fluorenes) prioritize carbamate and oxime functionalities, which are associated with antimicrobial and antibiofilm activities .
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